5-cyano-1H-pyrrole-3-carboxamide

Vue d'ensemble

Description

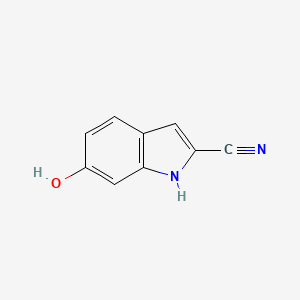

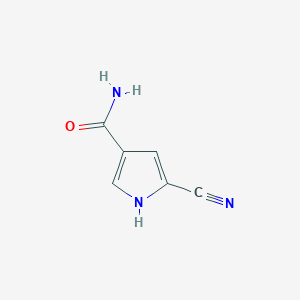

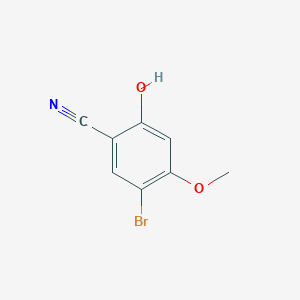

5-cyano-1H-pyrrole-3-carboxamide is a chemical compound with the CAS Number: 1443980-87-7 . It has a molecular weight of 135.13 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of cyanoacetamides, which includes compounds like this compound, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5N3O/c7-2-5-1-4 (3-9-5)6 (8)10/h1,3,9H, (H2,8,10) .Chemical Reactions Analysis

Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Recherche en neurosciences

La structure du 5-cyano-1H-pyrrole-3-carboxamide est similaire à celle de composés qui interagissent avec le système nerveux central. Il peut être utilisé en recherche en neurosciences pour étudier l'affinité de liaison et l'activité aux récepteurs neuronaux .

Sciences de l'environnement

En sciences de l'environnement, le this compound peut être étudié pour son impact environnemental, sa biodégradabilité et son potentiel en tant que marqueur pour les études de pollution.

Chacune de ces applications exploite la structure chimique unique du this compound, qui comprend un cycle pyrrole connu pour sa stabilité et sa réactivité, un groupe cyano qui peut subir diverses transformations chimiques et un groupe carboxamide qui est un groupe fonctionnel clé dans les molécules bioactives. Le numéro CAS du composé est 1443980-87-7, et sa masse molaire est de 135,13 g/mol . Il est généralement disponible sous forme de poudre et est utilisé à des températures d'expédition normales .

Safety and Hazards

The safety information for 5-cyano-1H-pyrrole-3-carboxamide includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which share a similar structure with 5-cyano-1h-pyrrole-3-carboxamide, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that the presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities, suggesting that they may impact multiple biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, suggesting that this compound may have similar effects .

Action Environment

It is known that various factors, such as temperature, ph, and the presence of other compounds, can influence the action of similar compounds .

Analyse Biochimique

Biochemical Properties

5-cyano-1H-pyrrole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the serotonin type 6 receptor (5-HT6R), which is involved in cognitive processes and neurogenesis . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Gs and Cdk5 signaling pathways, which are crucial for cognitive functions . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inverse agonist of the 5-HT6 receptor, modulating its activity and downstream signaling pathways . This compound can also inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cognitive functions. At higher doses, it may cause toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can lead to toxicity and adverse reactions in animal models . Therefore, it is essential to determine the optimal dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to interact with enzymes involved in the serotonin signaling pathway, affecting the levels of serotonin and its metabolites . Understanding these metabolic pathways is crucial for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes and distributed to various cellular compartments. It may interact with transporters or binding proteins that facilitate its movement within the cell . Additionally, its localization and accumulation in specific tissues can influence its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been shown to localize in the brain, where it can modulate cognitive functions by interacting with the 5-HT6 receptor . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

5-cyano-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c7-2-5-1-4(3-9-5)6(8)10/h1,3,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVKHMOMATWFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile](/img/structure/B1377035.png)